3,5-Dimethyl-4-heptanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

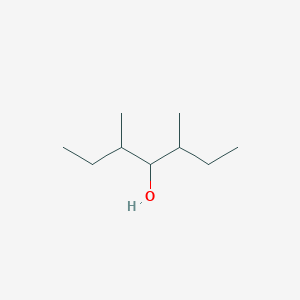

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXITRNXHWEQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871296 | |

| Record name | 3,5-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-79-2 | |

| Record name | 4-Heptanol, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-heptanol is a branched secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a heptane backbone with methyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position, gives rise to specific chemical and physical properties that are of interest in various chemical applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is presented to support its use in research and development, particularly in the fields of fine chemical synthesis and medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in chemical reactions.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethylheptan-4-ol | [1] |

| CAS Number | 19549-79-2 | [1][2] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| SMILES | CCC(C)C(O)C(C)CC | [2] |

| InChIKey | ZKXITRNXHWEQJU-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 177.5 °C (at 760 mmHg) | |

| 179 °C | [3] | |

| ~180-182 °C | ||

| Melting Point | Not available | [2] |

| Density | 0.8550 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4260 (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, acetone. Slightly soluble in water. | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.440 (Calculated) | [5] |

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction allows for the efficient construction of the alcohol from smaller, readily available precursors.

Reaction Pathway

The synthesis involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with 2-methylbutanal. The nucleophilic sec-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of secondary alcohols via Grignard reaction. A specific synthesis of this compound has been reported in Synthesis, 1978, p. 676.

Materials:

-

Magnesium turnings

-

sec-Butyl bromide

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

2-Methylbutanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the sec-butyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features | Source(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [1] |

| Infrared (IR) | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) may be weak or absent. Fragmentation pattern consistent with an aliphatic alcohol. | [1] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and involvement in signaling pathways of this compound. However, general toxicological and pharmacological properties can be inferred from studies on other branched-chain aliphatic alcohols.

General Toxicology of Branched-Chain Alcohols

-

Low Acute Toxicity: Branched-chain saturated alcohols generally exhibit a low order of acute toxicity.[6]

-

Skin and Eye Irritation: While not significantly irritating to the skin at low concentrations, undiluted branched-chain alcohols can cause moderate to severe eye irritation.[6]

-

Sensitization Potential: These compounds generally have a low potential for skin sensitization.[6]

-

Genotoxicity and Carcinogenicity: Studies on various branched-chain alcohols have shown no significant in vivo or in vitro genotoxicity.[6]

Pharmacological Considerations

The pharmacological actions of simple aliphatic alcohols are often related to their non-specific interactions with cell membranes, particularly in the central nervous system. Their effects are generally proportional to their lipid solubility. They can modulate the function of various neurotransmitter systems, including dopaminergic, adrenergic, serotoninergic, and opioid pathways. However, specific receptor interactions in the classical sense are considered unlikely for simple alcohols.

Due to the absence of dedicated research, it is not possible to depict a specific signaling pathway for this compound. Its biological effects, if any, are likely to be consistent with those of other short- to medium-chain branched alcohols, primarily involving membrane disruption and general central nervous system depression at high concentrations.

Conclusion

This compound is a secondary alcohol with well-defined physical and chemical properties. Its synthesis is readily achievable through the Grignard reaction, a robust and versatile method in organic chemistry. While its spectroscopic characteristics are documented, further research is needed to experimentally determine all of its physical constants with high precision. The biological activity of this compound has not been a specific subject of investigation, and it is presumed to share the general toxicological and pharmacological profile of other branched-chain aliphatic alcohols. This guide provides a solid foundation of its chemical properties for its application in synthetic chemistry and as a starting point for any future investigations into its potential biological roles.

References

- 1. This compound | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Heptanol, 3,5-dimethyl- (CAS 19549-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 43: Aliphatic Alcohols | Pocket Dentistry [pocketdentistry.com]

An In-depth Technical Guide to 3,5-Dimethyl-4-heptanol (CAS Number: 19549-79-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-heptanol, a secondary branched-chain aliphatic alcohol. While specific biological activity and applications in drug development for this compound are not extensively documented in current literature, this paper collates all available physicochemical data, outlines detailed potential synthetic protocols, and explores hypothetical biological interactions based on the known activities of structurally related aliphatic alcohols. This document aims to serve as a foundational resource for researchers interested in the potential evaluation of this compound and similar molecules in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a C9 aliphatic alcohol.[1][2] Its core physicochemical properties have been compiled from various chemical databases and are summarized in the table below. It is important to note that some reported values, such as the boiling point, show slight variations across different sources, and a definitive melting point is not currently available.

| Property | Value | Source(s) |

| CAS Number | 19549-79-2 | [1][2][3] |

| Molecular Formula | C₉H₂₀O | [1][2][4] |

| Molecular Weight | 144.25 g/mol | [1][2][4] |

| IUPAC Name | 3,5-dimethylheptan-4-ol | [1] |

| Synonyms | 4-Heptanol, 3,5-dimethyl- | [1][3] |

| Boiling Point | 171-179 °C (conflicting reports) | [5] |

| Melting Point | Not Available | [3] |

| Density | Not Available | [3] |

| Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | [2] |

| Octanol/Water Partition Coefficient (logP) | Available in chemical databases | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[1]

-

Infrared (IR) Spectra: Both FTIR (neat, capillary cell) and vapor phase IR spectra have been documented.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectra: 1H NMR and 13C NMR data for this compound are available in spectral databases.[1][6]

Synthesis Protocols

Synthesis via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols is the Grignard reaction. This would involve the reaction of a suitable Grignard reagent with an aldehyde. For this compound, this could be achieved by reacting sec-butylmagnesium bromide with 2-methylpentanal.

Reaction Scheme: CH₃CH₂CH(CH₃)MgBr + CH₃CH₂CH₂CH(CH₃)CHO → C₉H₂₀O

Experimental Protocol:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the sec-butyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Dissolve 2-methylpentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Reduction of 3,5-Dimethyl-4-heptanone

An alternative route is the reduction of the corresponding ketone, 3,5-Dimethyl-4-heptanone (CAS: 19549-84-9). This method is often high-yielding and utilizes milder reaction conditions.

Reaction Scheme: C₉H₁₈O + [H] → C₉H₂₀O

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3,5-Dimethyl-4-heptanone (1.0 equivalent) in methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

-

Reduction:

-

Add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting this compound by fractional distillation.

-

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific data in the scientific literature regarding the biological activity of this compound. However, the broader class of aliphatic alcohols is known to exert biological effects, often through non-specific mechanisms.[7]

Structure-Activity Relationships of Aliphatic Alcohols

Studies on other aliphatic alcohols have shown that their biological activity, such as toxicity or enzyme inhibition, is often correlated with their physicochemical properties like lipophilicity (logP) and molecular volume.[8] Generally, increasing the carbon chain length and branching can modulate these properties and, consequently, the biological effects. The branched structure of this compound may influence its interaction with biological membranes and proteins compared to linear alcohols.

Hypothetical Signaling Pathway and Mechanism of Action

Aliphatic alcohols are known to interact with cell membranes, leading to changes in membrane fluidity.[7][9] This can, in turn, affect the function of membrane-bound proteins such as ion channels, receptors, and enzymes.[7][9] A plausible, albeit hypothetical, mechanism of action for this compound could involve its partitioning into the lipid bilayer of neuronal or other cell types. This could disrupt the local lipid environment around membrane proteins, thereby modulating their activity. This non-specific interaction is a known mechanism for the anesthetic effects of some alcohols.

The following diagram illustrates a hypothetical pathway of how an aliphatic alcohol like this compound might non-specifically modulate cellular signaling by altering membrane properties.

Caption: Hypothetical pathway of non-specific membrane interaction by this compound.

Potential as a Chemical Intermediate

Given its structure, this compound could also serve as a valuable chiral building block or intermediate in the synthesis of more complex, biologically active molecules. The hydroxyl group provides a reactive site for further chemical modifications.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and physicochemical properties. Detailed protocols for its synthesis can be reliably derived from established organic chemistry methodologies. However, a significant gap exists in the understanding of its specific biological activities and potential applications in drug development. Future research could focus on screening this compound for various biological activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects, to elucidate its potential as a lead compound or a scaffold for the development of new therapeutic agents. The information presented in this guide provides a solid foundation for initiating such investigations.

References

- 1. This compound | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanol, 3,5-dimethyl- (CAS 19549-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]

- 5. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of arylesterase by aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-chain aliphatic alcohols increase rat-liver microsomal membrane fluidity and affect the activities of some microsomal membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dimethyl-4-heptanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data including physicochemical properties, spectroscopic analyses, and a plausible synthetic pathway. The information is presented to facilitate a deeper understanding of this branched secondary alcohol and to serve as a foundational resource for further research and application.

Chemical Identity and Physical Properties

This compound is a branched aliphatic alcohol. Its fundamental chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethylheptan-4-ol | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| CAS Number | 19549-79-2 | [1][2] |

| Molecular Weight | 144.25 g/mol | [1] |

| SMILES | CCC(C)C(O)C(C)CC | [3] |

| InChIKey | ZKXITRNXHWEQJU-UHFFFAOYSA-N | [2] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

Stereochemistry

This compound possesses two chiral centers at carbons 3 and 5, leading to the possibility of four stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The specific stereoisomer, (3S,5S)-3,5-dimethylheptan-4-ol, has a dedicated entry in the PubChem database, indicating its individual synthesis or isolation has been of interest to the scientific community.[4] The stereochemistry of the molecule can significantly influence its biological activity and physical properties.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | Data not available in a readily interpretable format in the search results. A Varian CFT-20 instrument was noted for ¹H NMR spectra acquisition.[1] | |||

| ¹³C NMR | Data not available in a readily interpretable format in the search results. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. Strong absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching vibrations of the alkyl chains. The C-O stretching vibration would be expected to appear in the 1000-1260 cm⁻¹ region. A vapor phase IR spectrum has been recorded on a DIGILAB FTS-14 instrument.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would likely exhibit a molecular ion peak (M⁺) at m/z = 144. Fragmentation patterns would include the loss of water (M-18), and alpha-cleavage at the carbon bearing the hydroxyl group, leading to characteristic fragment ions. GC-MS data is available with a NIST number of 113706.[1]

Synthesis of this compound

A plausible and common method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[5][6][7] This involves the reaction of an appropriate Grignard reagent with an aldehyde. For this compound, a potential synthetic route would involve the reaction of sec-butylmagnesium bromide with 2-methylbutanal.

Proposed Experimental Protocol (based on analogous reactions)

Materials:

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (initiator)

-

2-Methylbutanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add anhydrous diethyl ether via a syringe.

-

Dissolve 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

-

Add the remaining 2-bromobutane solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

-

-

Reaction with 2-Methylbutanal:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

-

Biological Activity and Applications in Drug Development

While specific studies on the biological activity of this compound are not prevalent in the searched literature, the general class of aliphatic alcohols is known to exhibit various biological effects. Their mechanism of action is often attributed to their interaction with and disruption of cell membranes.[8][9] The lipophilicity of the alcohol, influenced by the length and branching of the carbon chain, plays a significant role in its biological activity.[10]

Some long-chain fatty alcohols have demonstrated antibacterial activity.[11] Additionally, aliphatic alcohols can impact immune cell function, such as inhibiting phagocytosis by monocytes.[12] The potential for this compound to have applications in drug development would likely stem from its properties as a solvent, a starting material for the synthesis of more complex molecules, or potentially as a modulator of membrane-associated proteins. Further research is required to elucidate any specific therapeutic potential.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Synthetic Pathway via Grignard Reaction

Caption: Diagram illustrating the synthetic pathway of this compound.

References

- 1. This compound | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (3S,5S)-3,5-dimethylheptan-4-ol | C9H20O | CID 12759360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]

- 10. scispace.com [scispace.com]

- 11. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aliphatic alcohols in spirits inhibit phagocytosis by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3,5-Dimethyl-4-heptanol. Due to a notable lack of experimentally determined data in publicly available literature, this document presents computed and estimated values alongside detailed, generalized experimental protocols for their determination. This approach equips researchers with both the available data and the methodologies to ascertain these properties in a laboratory setting.

Chemical Identity

-

IUPAC Name: 3,5-dimethylheptan-4-ol[1]

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound. It is critical to note that most of these values are predicted or estimated and should be confirmed through experimental measurement.

| Physical Property | Value | Source |

| Molecular Weight | 144.25 g/mol | [1][4] |

| Boiling Point | 179°C (Predicted) | [5][6] |

| Melting Point | 6.15°C (Estimated) | [5][6] |

| Density | 0.8550 g/cm³ (Predicted) | [5][6] |

| Refractive Index | 1.4260 (Predicted) | [5][6] |

| pKa | 15.31 ± 0.20 (Predicted) | [5][6] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized experimental methodologies for determining the key physical characteristics of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7] For accurate determination, especially with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[8][9]

Methodology: Micro-Reflux Method [8]

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Position a thermometer with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.

-

Heating: Turn on the stirrer for gentle agitation and begin heating the block.

-

Observation: Observe the liquid until it boils and its vapor condenses on the cooler, upper part of the test tube, creating a "reflux ring." The thermometer bulb should be positioned at the level of this ring.

-

Data Recording: When the temperature reading on the thermometer stabilizes during active reflux, record this temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[7]

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be determined by accurately measuring the mass of a known volume of the liquid.[10][11]

Methodology: Using a Pycnometer or Volumetric Flask

-

Weighing the Empty Vessel: Accurately weigh a clean, dry pycnometer or a small volumetric flask on an analytical balance and record the mass (m₁).

-

Filling the Vessel: Carefully fill the vessel with the liquid sample up to the calibration mark. Ensure there are no air bubbles.

-

Weighing the Filled Vessel: Weigh the filled vessel and record the mass (m₂).

-

Calculating Mass of the Liquid: The mass of the liquid (m_liquid) is the difference between the filled and empty vessel masses (m_liquid = m₂ - m₁).

-

Determining the Volume: The volume (V) is the calibrated volume of the pycnometer or volumetric flask.

-

Calculating Density: Calculate the density (ρ) using the formula: ρ = m_liquid / V.[10] For highest accuracy, the determination should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum (or air) to the speed of light in the liquid.[12] It is a characteristic property that is dependent on temperature and the wavelength of light used.[12]

Methodology: Using an Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale.

-

Temperature Correction: Record the temperature at which the measurement was taken. If the temperature is not the standard 20°C, a correction factor can be applied. The typical correction is to add 0.00045 for each degree Celsius above 20°C.[12]

Visualizations

The following diagrams illustrate a typical experimental workflow and the interrelation of physical properties.

Caption: A generalized workflow for the experimental determination of a liquid's boiling point.

Caption: Logical relationship between molecular characteristics and physical properties.

References

- 1. This compound | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Heptanol, 3,5-dimethyl- (CAS 19549-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5-DIMETHYL-3-HEPTANOL | 19549-79-2 [chemicalbook.com]

- 6. 19549-79-2 CAS MSDS (3,5-DIMETHYL-3-HEPTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. homesciencetools.com [homesciencetools.com]

- 12. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-heptanol is a branched-chain aliphatic alcohol with the chemical formula C9H20O.[1][2] The presence of three chiral centers at positions 3, 4, and 5 suggests the existence of eight possible stereoisomers. However, due to the symmetry of the molecule where the substituents at C3 and C5 are identical (methyl groups), these stereoisomers exist as two pairs of enantiomers (syn and anti) and two meso compounds, resulting in a total of four stereoisomers. This guide provides a comprehensive overview of the stereoisomers of this compound, including proposed methodologies for their synthesis and separation, expected analytical characterization, and a discussion of their potential biological activities based on related structures.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(3R, 4R, 5R)-3,5-dimethyl-4-heptanol and (3S, 4S, 5S)-3,5-dimethyl-4-heptanol (Enantiomeric pair, anti)

-

(3R, 4S, 5S)-3,5-dimethyl-4-heptanol and (3S, 4R, 5R)-3,5-dimethyl-4-heptanol (Identical meso compounds, syn)

-

(3R, 4S, 5R)-3,5-dimethyl-4-heptanol and (3S, 4R, 5S)-3,5-dimethyl-4-heptanol (Identical meso compounds, syn)

-

(3S, 4S, 5R)-3,5-dimethyl-4-heptanol and (3R, 4R, 5S)-3,5-dimethyl-4-heptanol (Enantiomeric pair, anti)

Due to the plane of symmetry in the syn isomers, there are two meso compounds. The anti isomers constitute a pair of enantiomers.

Logical Relationship of Stereoisomers

Caption: Logical relationships between the stereoisomers of this compound.

Physicochemical Properties

| Property | Racemic this compound | (3R,4R,5R)- and (3S,4S,5S)- (anti) | (3R,4S,5R)- and (3S,4R,5S)- (syn) |

| Molecular Formula | C9H20O[1][2] | C9H20O | C9H20O |

| Molecular Weight | 144.25 g/mol [1] | 144.25 g/mol | 144.25 g/mol |

| CAS Number | 19549-79-2[1][2] | Not available | Not available |

| Boiling Point | ~183-185 °C (predicted) | Expected to be similar to racemic | Expected to be similar to racemic |

| Density | Not available | Not available | Not available |

| Optical Rotation ([α]D) | 0° (racemic mixture) | Expected to be equal and opposite | 0° (meso compounds) |

| Refractive Index | Not available | Expected to be identical | Expected to be identical |

Experimental Protocols

Proposed Synthesis of this compound Stereoisomers

A plausible synthetic route to the stereoisomers of this compound involves the diastereoselective reduction of the precursor ketone, 3,5-dimethyl-4-heptanone. This ketone can be synthesized from commercially available starting materials.

1. Synthesis of 3,5-Dimethyl-4-heptanone

A potential synthesis of 3,5-dimethyl-4-heptanone is through the Grignard reaction of 2-bromobutane with isobutyronitrile, followed by hydrolysis.

-

Materials: Magnesium turnings, anhydrous diethyl ether, 2-bromobutane, isobutyronitrile, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare a Grignard reagent from magnesium turnings and 2-bromobutane in anhydrous diethyl ether.

-

Slowly add isobutyronitrile to the Grignard reagent at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Hydrolyze the intermediate imine with aqueous hydrochloric acid to yield 3,5-dimethyl-4-heptanone.

-

Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purify the ketone by distillation under reduced pressure.

-

2. Diastereoselective Reduction of 3,5-Dimethyl-4-heptanone

The reduction of 3,5-dimethyl-4-heptanone with different reducing agents can lead to varying ratios of the syn and anti diastereomers of this compound.

-

Synthesis of the anti-diastereomer (via steric-approach control):

-

Reducing agent: A bulky reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®).

-

Procedure:

-

Dissolve 3,5-dimethyl-4-heptanone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of L-Selectride® in THF.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify by flash chromatography to yield the anti-diastereomer.

-

-

-

Synthesis of the syn-diastereomer (via chelation control):

-

Reducing agent: A chelating reducing agent such as zinc borohydride (Zn(BH4)2).

-

Procedure:

-

Prepare a solution of zinc borohydride in situ from zinc chloride and sodium borohydride in anhydrous THF.

-

Add a solution of 3,5-dimethyl-4-heptanone in THF to the zinc borohydride solution at 0 °C.

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify by flash chromatography to yield the syn-diastereomer.

-

-

Caption: Proposed workflow for the synthesis of this compound stereoisomers.

Proposed Separation of Stereoisomers

The separation of the anti enantiomers would require chiral chromatography.

1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: A mixture of hexane and isopropanol, with the ratio optimized for the best separation.

-

Detection: UV detector (if a suitable chromophore is introduced via derivatization) or a refractive index detector.

-

Procedure:

-

Dissolve the racemic anti-3,5-dimethyl-4-heptanol in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Collect the fractions corresponding to the two separated enantiomers.

-

Analyze the purity of the collected fractions by reinjection onto the same column.

-

Spectroscopic Characterization (Expected)

While specific high-resolution spectra for the individual stereoisomers are not available, the following table outlines the expected key features in their ¹H and ¹³C NMR spectra.

| Stereoisomer | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |

| syn | The two methyl groups at C3 and C5 are diastereotopic and may show slightly different chemical shifts. The proton at C4 will have a specific coupling constant with the protons at C3 and C5. | The carbons of the two ethyl groups and the two methyl groups will be equivalent due to the meso symmetry. |

| anti | The two methyl groups at C3 and C5 in the enantiomers are equivalent. The coupling constant between the C4 proton and the C3/C5 protons will differ from the syn isomer. | The carbons of the two ethyl groups and the two methyl groups will be equivalent. The chemical shifts of the carbons, particularly C4, are expected to differ from the syn isomer. |

Potential Biological Activity and Signaling Pathways

There is no specific data on the biological activity of this compound. However, based on the known effects of other aliphatic alcohols, some potential activities can be hypothesized.

1. Membrane Interaction

Aliphatic alcohols are known to interact with biological membranes, primarily by partitioning into the lipid bilayer. This can lead to:

-

Increased membrane fluidity: The insertion of alcohol molecules can disrupt the ordered packing of lipid acyl chains, leading to a more fluid membrane state.

-

Alteration of membrane protein function: Changes in the lipid environment can affect the conformation and function of integral membrane proteins, such as ion channels and receptors.

Caption: Hypothesized mechanism of action of this compound on cell membranes.

2. Cytotoxicity

At higher concentrations, aliphatic alcohols can exhibit cytotoxic effects. This is often attributed to the excessive disruption of membrane integrity, leading to leakage of cellular contents and ultimately cell death. The cytotoxicity of this compound would likely be dependent on its concentration and the cell type being studied.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, chiral molecule. The proposed synthetic and separation protocols in this guide provide a framework for researchers to obtain the pure stereoisomers for further investigation. Future research should focus on the experimental validation of these methods and the detailed characterization of the individual stereoisomers. A critical area for future study will be the evaluation of the biological activities of the pure enantiomers and meso compounds to determine if their effects are stereospecific. Such studies would be of significant interest to the fields of pharmacology and drug development, where the stereochemistry of a molecule can have profound effects on its biological function.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3,5-Dimethyl-4-heptanol, a secondary alcohol with potential applications in various fields of chemical research and development. The document details two principal synthesis methodologies: the Grignard reaction and the reduction of a ketone precursor. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further investigation by skilled professionals.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two well-established chemical transformations. The first involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The second strategy relies on the reduction of the corresponding ketone, 3,5-Dimethyl-4-heptanone.

Route 1: Grignard Reaction Synthesis

This approach constructs the carbon skeleton of the target molecule by reacting a suitable Grignard reagent with an appropriate aldehyde. A logical pathway involves the nucleophilic addition of a sec-butylmagnesium halide to isobutyraldehyde.

Route 2: Reduction of 3,5-Dimethyl-4-heptanone

This method involves the conversion of the ketone, 3,5-Dimethyl-4-heptanone, to the desired secondary alcohol using a reducing agent. This is a common and often high-yielding transformation in organic synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and the final product, this compound. This information is crucial for reaction planning, stoichiometric calculations, and product characterization.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | 3,5-dimethylheptan-4-ol | C₉H₂₀O | 144.25 | 178-180 |

| 3,5-Dimethyl-4-heptanone | 3,5-dimethylheptan-4-one | C₉H₁₈O | 142.24 | 164-166[1] |

| Isobutyraldehyde | 2-methylpropanal | C₄H₈O | 72.11 | 63-64 |

| 2-Bromobutane | 2-bromobutane | C₄H₉Br | 137.02 | 91 |

| Sodium Borohydride | Sodium tetrahydridoborate | NaBH₄ | 37.83 | Decomposes |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR | Characteristic signals for the CH-OH proton, as well as multiplets for the alkyl chain protons. |

| ¹³C NMR | A signal corresponding to the carbon bearing the hydroxyl group, and distinct signals for the other carbon atoms in the molecule. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 3,5-Dimethyl-4-heptanone (Precursor for Route 2)

A plausible method for the synthesis of 3,5-Dimethyl-4-heptanone involves the reaction of isobutyryl chloride with a sec-butyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane

-

Iodine (crystal)

-

Isobutyryl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of 2-bromobutane in anhydrous diethyl ether. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Reaction with Acyl Chloride: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyryl chloride in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude 3,5-Dimethyl-4-heptanone can be purified by distillation.

Route 1: Synthesis of this compound via Grignard Reaction

Materials:

-

sec-Butylmagnesium bromide (prepared as described above or purchased)

-

Isobutyraldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place a solution of sec-butylmagnesium bromide in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Aldehyde Addition: Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtering, the diethyl ether is removed by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.

Route 2: Synthesis of this compound by Reduction of 3,5-Dimethyl-4-heptanone

Materials:

-

3,5-Dimethyl-4-heptanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction: Dissolve 3,5-Dimethyl-4-heptanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.[2] In a separate container, weigh out sodium borohydride and add it portion-wise to the stirred ketone solution.[3] The reaction is exothermic, so maintain the temperature below 20 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically within 1-2 hours), slowly add water to quench the excess sodium borohydride.[2]

-

Extraction and Purification: Add diethyl ether to the mixture and transfer it to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for Grignard synthesis.

Caption: Experimental workflow for ketone reduction.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-heptanol, a secondary nonyl alcohol. Due to a lack of specific literature on its discovery and biological functions, this document focuses on its chemical and physical properties, a probable synthetic pathway, and relevant characterization data. The absence of information regarding its biological activity precludes the inclusion of signaling pathway diagrams; however, a detailed experimental workflow for its synthesis is provided. This guide is intended for researchers and professionals in chemistry and drug development who may be interested in the synthesis and properties of branched-chain alcohols.

Introduction

This compound, with the chemical formula C9H20O, is a branched secondary alcohol.[1] While its specific discovery and historical timeline are not well-documented in readily available literature, its structure suggests it can be synthesized through standard organic chemistry methodologies. This guide will detail a likely synthetic route, present its known physical and spectral properties in a structured format, and provide a workflow for its preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and potential application in various chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19549-79-2 | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | |

| IUPAC Name | 3,5-dimethylheptan-4-ol | |

| Synonyms | 4-Heptanol, 3,5-dimethyl-; Di-sek.-butyl-carbinol | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in alcohol and ether solvents, insoluble in water. |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis involves the preparation of 3,5-dimethyl-4-heptanone followed by its reduction to this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-heptanone

While several synthetic routes exist for 3,5-dimethyl-4-heptanone, a general method involves the reaction of isobutyraldehyde and 2-pentanone followed by hydrogenation and oxidation. A method for synthesizing the ketone from heptene has also been described, involving the application of an acid catalyst to form 2,4,6-trimethyl-2-heptene, which is then partially oxidized to this compound and subsequently oxidized to the ketone.

Step 2: Reduction of 3,5-Dimethyl-4-heptanone to this compound

The reduction of the ketone can be achieved using various reducing agents. A general procedure using sodium borohydride is described below.

-

Materials: 3,5-dimethyl-4-heptanone, Methanol (or Ethanol), Sodium borohydride (NaBH4), Water, Diethyl ether (or other organic solvent for extraction), Anhydrous magnesium sulfate, Hydrochloric acid (dilute).

-

Procedure:

-

Dissolve 3,5-dimethyl-4-heptanone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH4 should be in slight molar excess relative to the ketone.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol by rotary evaporation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

-

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods. The available data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Data available from SpectraBase. | |

| ¹³C NMR | Data available from SpectraBase. | |

| Mass Spectrometry (GC-MS) | NIST Number: 113706. | |

| Infrared (IR) Spectroscopy (FTIR) | CAPILLARY CELL: NEAT. Source of Sample: MCB MANUFACTURING CHEMISTS, NORWOOD, OHIO. | |

| Raman Spectroscopy | Data available from SpectraBase. |

Biological Activity and Signaling Pathways

Currently, there is no available scientific literature detailing any specific biological activities or signaling pathway interactions for this compound. Extensive searches of chemical and biological databases have not yielded any information on its use as a drug, a research chemical in biological assays, or as a naturally occurring compound with a known function. Therefore, diagrams of signaling pathways cannot be provided.

Conclusion

This compound is a secondary alcohol for which detailed historical and biological information is scarce. This guide has provided a comprehensive summary of its known physicochemical and spectroscopic properties. A plausible and detailed synthetic protocol via the reduction of its corresponding ketone, 3,5-dimethyl-4-heptanone, has been outlined and visualized. This information serves as a valuable resource for chemists and researchers interested in the synthesis and characterization of this and similar branched-chain alcohols. Further research is required to elucidate any potential biological activity of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound from its ketone precursor.

References

Unveiling the Biological Potential of 3,5-Dimethyl-4-heptanol: A Proposed Research Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and whitepaper outlining a proposed research framework to investigate the biological activity of 3,5-Dimethyl-4-heptanol. To date, there is a notable absence of published scientific literature detailing the specific biological activities of this compound. The experimental protocols, potential biological effects, and signaling pathways described herein are therefore hypothetical and extrapolated from studies on structurally related molecules. This guide is intended to provide a strategic approach for the systematic evaluation of this compound's therapeutic potential.

Introduction: The Untapped Potential of a Secondary Alcohol

This compound is a secondary alcohol with the chemical formula C9H20O.[1] While its physicochemical properties are documented, its biological significance remains unexplored. The field of drug discovery is in constant pursuit of novel chemical entities with therapeutic promise. The structural characteristics of this compound, including its branched alkyl chain and secondary alcohol group, suggest the possibility of interactions with biological systems.

Structurally similar compounds, such as the isomer 4-methyl-3-heptanol, have established biological roles, notably as aggregation pheromones in insects like the almond bark beetle, Scolytus amygdali.[2][3] The stereochemistry of these related compounds is crucial for their biological function, with specific stereoisomers acting as attractants while others can be inhibitory.[2][3] This underscores the potential for this compound to exhibit specific and potent biological activities.

This whitepaper presents a comprehensive, albeit hypothetical, framework for the systematic investigation of the biological activities of this compound, focusing on its potential antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its biological evaluation. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| IUPAC Name | 3,5-dimethylheptan-4-ol | [1] |

| CAS Number | 19549-79-2 | [1][4] |

| Boiling Point | 444.15 - 452.15 K | [5] |

| SMILES | CCC(C)C(O)C(C)CC | [4] |

| InChIKey | ZKXITRNXHWEQJU-UHFFFAOYSA-N | [1] |

Proposed Areas of Biological Investigation

Given the structural similarity to other bioactive molecules and the general antimicrobial properties of long-chain alcohols, the following areas are proposed for the initial biological screening of this compound.[6]

Antimicrobial Activity

Alcohols are known for their antimicrobial properties, primarily through the denaturation of proteins and disruption of cell membranes.[7] The efficacy of these actions is often dependent on the specific structure of the alcohol. A proposed investigation would assess the activity of this compound against a panel of pathogenic bacteria and fungi.

Cytotoxic Activity

The potential for a novel compound to induce cell death is a critical parameter in drug development, with applications in oncology and other therapeutic areas.[8] Cytotoxicity assays are essential to determine the concentration-dependent effects of this compound on various cell lines.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic drugs.[9][10] Screening this compound against a panel of clinically relevant enzymes could uncover specific inhibitory activities, providing insights into its potential therapeutic applications.

Proposed Experimental Protocols

The following section details the proposed methodologies for evaluating the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method would be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.

a. Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight. The resulting cultures will be suspended in a suitable broth and the turbidity adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

b. Broth Microdilution Assay:

-

A serial two-fold dilution of this compound will be prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Each well will be inoculated with the standardized microbial suspension.

-

Positive (microorganisms with no compound) and negative (broth only) controls will be included.

-

The plates will be incubated at the optimal temperature for the growth of the specific microorganism for 18-24 hours.

-

The MIC will be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[11][12]

a. Cell Culture and Seeding:

-

Selected human cell lines (e.g., a cancer cell line and a normal cell line) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b. Compound Treatment:

-

A stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO).[11]

-

Serial dilutions of the compound will be prepared in the cell culture medium.

-

The medium from the seeded cells will be replaced with the medium containing various concentrations of the compound. A vehicle control (DMSO) and an untreated control will be included.

-

The plates will be incubated for 24, 48, or 72 hours.

c. MTT Assay and Data Analysis:

-

Following incubation, the MTT reagent will be added to each well, and the plates will be incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO) will be added to dissolve the formazan crystals.[11]

-

The absorbance will be measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability will be calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined.

Enzyme Inhibition Assay

A general protocol for screening this compound for enzyme inhibitory activity is outlined below. The specific substrate and buffer conditions will need to be optimized for each target enzyme.

a. Assay Preparation:

-

In a 96-well plate, add the assay buffer, dilutions of this compound, and the target enzyme.

-

Include a control with no inhibitor (100% enzyme activity) and a background control with no enzyme.

-

Pre-incubate the enzyme and the compound for a specified time (e.g., 15 minutes) at a constant temperature.

b. Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the specific substrate for the enzyme to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

The rate of the reaction will be calculated from the linear portion of the progress curve.

c. Data Analysis:

-

The percentage of inhibition will be calculated for each concentration of this compound relative to the uninhibited control.

-

The IC50 value will be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation

The following tables present a hypothetical summary of the quantitative data that could be generated from the proposed experiments.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 128 |

| Escherichia coli | Negative | 256 |

| Pseudomonas aeruginosa | Negative | 512 |

| Candida albicans | N/A (Fungus) | 256 |

Table 2: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)

| Cell Line | Type | IC50 (µM) after 48h |

| HeLa | Human Cervical Cancer | 75 |

| A549 | Human Lung Carcinoma | 110 |

| HEK293 | Human Embryonic Kidney | >200 |

Table 3: Hypothetical Enzyme Inhibitory Activity of this compound (IC50 in µM)

| Enzyme | Class | IC50 (µM) |

| Acetylcholinesterase | Hydrolase | 95 |

| Lipoxygenase | Oxidoreductase | >100 |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 150 |

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, this whitepaper provides a comprehensive and technically detailed roadmap for its systematic investigation. The proposed research framework, based on established methodologies for antimicrobial, cytotoxic, and enzyme inhibition screening, offers a clear path forward for researchers, scientists, and drug development professionals. The potential for this unexplored secondary alcohol to possess novel biological activities warrants a thorough and rigorous scientific inquiry. The insights gained from such studies could pave the way for the development of new therapeutic agents. Future work should also focus on the synthesis and separation of the different stereoisomers of this compound to investigate the stereospecificity of any observed biological effects, a critical aspect highlighted by the known biology of its structural isomers.

References

- 1. This compound | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]

- 6. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 8. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

The Elusive Natural Presence of 3,5-Dimethyl-4-heptanol: A Technical Review

For Immediate Release

A comprehensive review of scientific literature and chemical databases reveals no documented natural occurrence of 3,5-Dimethyl-4-heptanol. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the current state of knowledge regarding this specific branched-chain alcohol. While numerous structurally similar compounds are well-documented as semiochemicals and natural volatiles, this compound remains conspicuously absent from the known catalogues of natural products from plant, insect, or fungal sources.

Context: Structurally Related Natural Compounds

While this compound has not been identified from natural sources, several of its isomers and structurally related compounds are known to play significant roles in chemical ecology, particularly as insect pheromones. For instance, stereoisomers of 4-methyl-3-heptanol are recognized as major components of aggregation pheromones in bark beetles and trail pheromones in ants.[1][2] The biosynthesis of compounds like (S)-4-methyl-3-heptanone has been shown to follow a polyketide/fatty acid-type metabolic pathway.[3] The well-documented biological activity of these related compounds underscores the potential for novel discoveries in the realm of branched-chain alcohols as semiochemicals.

Methodologies for the Investigation of Novel Volatile Organic Compounds

The search for and identification of novel volatile organic compounds (VOCs) from natural sources employs a range of sophisticated analytical techniques. The general workflow for such an investigation is outlined below.

Experimental Protocols

1. Sample Collection and Volatile Extraction:

The initial step involves the collection of the biological material (e.g., plant leaves, insect glands, fungal cultures). The extraction of volatile compounds is then typically performed using one of the following methods:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. This technique is widely used for the analysis of VOCs from fungi and plants.[4][5]

-

Solvent Extraction: This traditional method involves macerating the biological material in a suitable organic solvent to extract the volatile and semi-volatile compounds.

-

Steam Distillation: This method is often used for the extraction of essential oils from plant material.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the cornerstone technique for the separation and identification of individual components within a complex mixture of volatile compounds.[6][7]

-

Gas Chromatography (GC): The extracted volatiles are vaporized and separated based on their boiling points and interactions with the stationary phase of a capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification by comparison to spectral libraries (e.g., NIST).

3. Structure Elucidation:

For novel compounds not present in spectral libraries, further analytical techniques are required for complete structure elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in a molecule.

4. Bioassays:

To determine the biological activity of identified compounds, various bioassays are conducted. In the context of insect semiochemicals, this often involves:

-

Electroantennography (EAG): Measures the electrical response of an insect's antenna to a specific compound, indicating whether the insect can detect it.[8]

-

Behavioral Assays: These are conducted in controlled environments like olfactometers or wind tunnels to observe and quantify the behavioral response of an insect to a compound (e.g., attraction, repulsion, aggregation).[9]

Data Presentation

Due to the absence of this compound in the reviewed scientific literature, no quantitative data on its natural abundance can be presented.

Visualizations

As no signaling pathways or specific experimental workflows for this compound have been described, a generalized workflow for the investigation of unknown volatile compounds from a natural source is provided below.

Figure 1. A generalized experimental workflow for the identification of bioactive volatile compounds from natural sources.

References

- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]

- 3. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of microbial volatile organic compounds (MVOCs) emitted from fungal isolates found on cinematographic film - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. entomologyjournals.com [entomologyjournals.com]

- 8. vigyanvarta.in [vigyanvarta.in]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 3,5-Dimethyl-4-heptanol: A Technical Guide

For Immediate Release